ethyl 9H-pyrido[3,4-b]indole-1-carboxylate
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Overview
Description
Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate is a heterocyclic compound that belongs to the class of β-carbolines. This compound is characterized by a fused pyridine and indole ring system, making it a significant structure in medicinal chemistry and pharmacology. β-carbolines are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indoles .
Scientific Research Applications
Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival pathways. By inhibiting PI3K, this compound can induce apoptosis and cell cycle arrest in cancer cells . Additionally, it interacts with DNA and proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Harmine: Another β-carboline with similar biological activities.
Harman: Known for its psychoactive properties.
1-Methyl-9H-pyrido[3,4-b]indole: Shares the core structure but differs in substitution patterns
Uniqueness: Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This ester group can be hydrolyzed to form the corresponding carboxylic acid, providing additional versatility in chemical modifications and applications .
Properties
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOOHNXLDSCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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